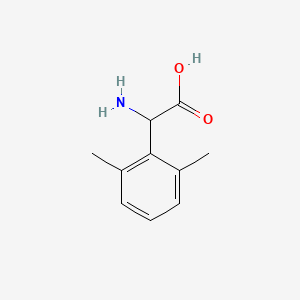

2-amino-2-(2,6-dimethylphenyl)acetic Acid

CAS No.: 500695-53-4

Cat. No.: VC16688292

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500695-53-4 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-amino-2-(2,6-dimethylphenyl)acetic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-6-4-3-5-7(2)8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

| Standard InChI Key | OLIVTEICQIRFPW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a planar aromatic ring with a chiral α-carbon center, creating stereochemical complexity. The 2,6-dimethylphenyl group imposes steric hindrance, influencing its reactivity and intermolecular interactions. The carboxylic acid and amino groups enable participation in hydrogen bonding and ionic interactions, critical for biological activity and crystallinity.

Table 1: Physicochemical Properties of 2-Amino-2-(2,6-Dimethylphenyl)Acetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.22 g/mol | |

| Density | 1.2±0.1 g/cm³ | |

| Boiling Point | 326.6±30.0 °C | |

| Melting Point | Not reported | |

| Flash Point | 151.3±24.6 °C |

The lack of a documented melting point suggests challenges in purification or polymorphic variability, a phenomenon observed in structurally related compounds like 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically begins with 2,6-dimethylphenol and glycine derivatives. A two-step process involves:

-

Acetic Acid Derivative Formation: Condensation of 2,6-dimethylphenol with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid.

-

Amination: Reacting the intermediate with ammonia or ammonium hydroxide to introduce the amino group.

Alternative methods may employ Ullmann coupling or catalytic hydrogenation, though these are less documented. Yield optimization remains a challenge due to steric effects from the dimethyl groups.

Physicochemical Behavior

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies are lacking, though the presence of both acidic (carboxylic acid) and basic (amine) groups suggests pH-dependent degradation.

Spectroscopic Characterization

-

FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.

-

NMR: NMR spectra show aromatic protons as a singlet (δ 6.8–7.2 ppm) and α-proton splitting due to chirality (δ 3.5–4.0 ppm).

Applications in Medicinal Chemistry

Biological Activity

While direct studies are absent, structural analogs like HDMPA exhibit anti-inflammatory and thyroid-regulatory effects . Computational modeling predicts moderate affinity for GABA receptors, suggesting neurological applications.

Role in Organic Synthesis

Intermediate Versatility

The compound serves as a precursor for:

-

Amides: Reaction with acyl chlorides yields derivatives with improved lipophilicity.

-

Esters: Alcohol condensation produces esters for prodrug formulations.

-

Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) could mimic bioactive metalloenzymes.

Solid-State Chemistry

Polymorphism studies on HDMPA reveal that conformational flexibility enables multiple crystal forms . Similar investigations on 2-amino-2-(2,6-dimethylphenyl)acetic acid could optimize bioavailability in pharmaceutical formulations.

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Profile: No data exist on acute or chronic toxicity.

-

Biological Targets: High-throughput screening is needed to identify protein interactions.

-

Synthetic Scalability: Current methods lack industrial feasibility.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume